molecular formula C17H14N2O6 B2856395 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034360-47-7

3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2856395
CAS No.: 2034360-47-7
M. Wt: 342.307
InChI Key: SKNZPSLAVUHLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of a chromene moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione structure

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as 2-oxo-2h-chromene-3-carboxylic acid, are coumarins . Coumarins are known to interact with various biological targets, including enzymes and receptors, and play a role in a wide range of biological activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the biological activity of compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-oxo-2H-chromene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene derivative, which is then coupled with a pyrrolidine intermediate. The final step

Properties

IUPAC Name

3-[1-(2-oxochromene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-14-9-24-17(23)19(14)11-5-6-18(8-11)15(21)12-7-10-3-1-2-4-13(10)25-16(12)22/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNZPSLAVUHLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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